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Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid
growth of abnormal myeloid cells in the bone marrow and blood.[1] Epigenetic dysregulation is
a key driver of leukemogenesis, making epigenetic regulators attractive therapeutic targets.[2]
The histone acetyltransferases (HATs) CREB-binding protein (CBP, or CREBBP) and the highly
homologous E1A-binding protein p300 (EP300) are critical transcriptional co-activators often
implicated in the pathogenesis of AML.[2][3] I-CBP112 hydrochloride is a potent and selective
small molecule inhibitor that targets the bromodomains of CBP and p300, disrupting their
function in transcriptional regulation.[4][5] Preclinical studies have demonstrated its efficacy in
reducing the self-renewal capacity of leukemia cells, inducing differentiation, and showing
synergistic effects with other anti-leukemic agents, positioning it as a promising therapeutic
candidate for AML.[4][6]

Mechanism of Action of I-CBP112
The Role of CBP/p300 in AML

CBP and p300 are versatile transcriptional co-activators that regulate a vast number of
signaling pathways by acetylating histone tails and other proteins.[4][7] This acetylation
neutralizes the positive charge of lysine residues, relaxing chromatin structure and facilitating
the binding of transcription factors. The bromodomain of CBP/p300 is a specialized protein
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module that recognizes and binds to these acetylated lysine residues, anchoring the HAT
complex to active chromatin regions to further drive gene expression.[8]

In AML, particularly in subtypes with MLL-rearrangements (MLL-r) or AML1-ETO fusions,
CBP/p300 are hijacked by oncogenic fusion proteins.[4][9] This recruitment to specific gene
promoters leads to aberrant histone acetylation and the sustained expression of oncogenes,
such as MYC, and genes from the HOX family, which are critical for maintaining the
undifferentiated, proliferative state of leukemia cells.[7][10]

I-CBP112: A Competitive Bromodomain Inhibitor

[-CBP112 is an acetyl-lysine competitive inhibitor that specifically targets the bromodomain of
CBP and p300.[4][6] By occupying the acetyl-lysine binding pocket, I-CBP112 prevents the
"reading" of acetylated histone marks by CBP/p300, thereby displacing the HAT complex from
chromatin at key oncogenic loci.[4][8] This disrupts the transcriptional activation of critical self-
renewal and proliferation genes. The primary mechanism does not inhibit the catalytic HAT
activity but rather the protein-protein interaction that localizes this activity.[11] This leads to
impaired aberrant self-renewal, induction of G1 cell cycle arrest, and cellular differentiation in
AML cells.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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